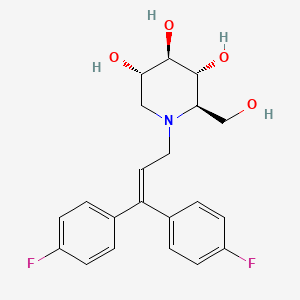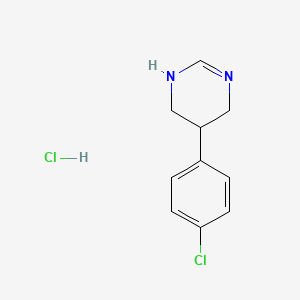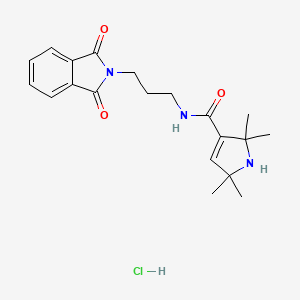
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur, nitrogen, and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the introduction of sulfur and iodine atoms can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents such as xylene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thieno(2,3-b)pyridine-6-carboxylic acid: Similar in structure but with different positioning of the sulfur and nitrogen atoms.
Thieno(3,2-b)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a pyridine ring.
Imidazo(1,2-a)pyridine-6-carboxylic acid: Features an imidazole ring fused to a pyridine ring.
Uniqueness
Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- is unique due to the presence of the iodine atom and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
81975-10-2 |
|---|---|
Molecular Formula |
C10H8INO3S |
Molecular Weight |
349.15 g/mol |
IUPAC Name |
4-ethyl-2-iodo-7-oxothieno[3,2-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H8INO3S/c1-2-12-4-5(10(14)15)8(13)9-6(12)3-7(11)16-9/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
BHPPZVBYZPMYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(S2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



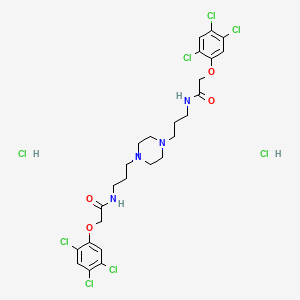


![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)

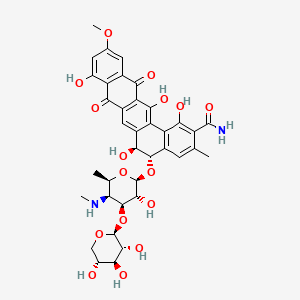
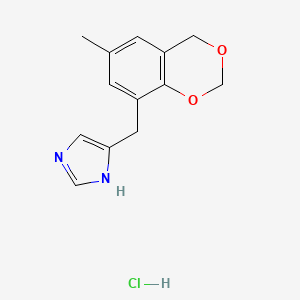
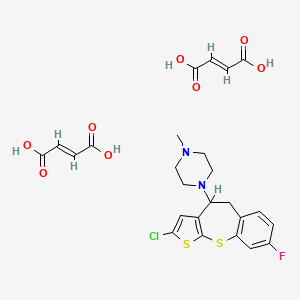
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
